

2-(4,6-Dichloropyridin-3-yl)acetonitrile material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4,6-Dichloropyridin-3-yl)acetonitrile

Cat. No.: B173458

[Get Quote](#)

An In-depth Technical Guide to the Material Safety Profile of **2-(4,6-Dichloropyridin-3-yl)acetonitrile**

Disclaimer: A specific, officially published Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for **2-(4,6-Dichloropyridin-3-yl)acetonitrile** is not readily available in public databases. This guide has been constructed by a Senior Application Scientist to provide an expert-inferred safety profile based on the chemical's structural components: the acetonitrile moiety and a dichlorinated pyridine core. The information herein is synthesized from data on analogous compounds and is intended to guide risk assessment for trained research and drug development professionals. It is not a substitute for a manufacturer-provided SDS.

Introduction: A Molecule of Interest in Modern Synthesis

2-(4,6-Dichloropyridin-3-yl)acetonitrile is a halogenated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. Its structure, featuring a reactive nitrile group and a dichloropyridine scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures.^[1] The nitrile group, in particular, is a well-established pharmacophore that can act as a hydrogen bond acceptor, a metabolic precursor, or a key reactive handle in building larger molecules.^[2] Given its potential utility in creating novel pharmaceutical agents, a thorough understanding of its safe handling, potential hazards, and emergency procedures is paramount for any researcher.

This document serves as a technical guide to the inferred material safety properties of this compound, providing the necessary depth for professionals engaged in its use.

Section 1: Chemical Identity and Inferred Physicochemical Properties

A clear understanding of the compound's identity is the foundation of safety.

Property	Inferred Value / Information	Rationale / Source Analogy
Chemical Name	2-(4,6-Dichloropyridin-3-yl)acetonitrile	IUPAC Nomenclature
Molecular Formula	C ₇ H ₃ Cl ₂ N ₃	Derived from structure
Molecular Weight	200.03 g/mol	Derived from formula
Appearance	Likely a solid (white to off-white/beige powder)	Analogy with similar structures like 2-Amino-4,6-dichloropyridine and 2,4-Dichlorophenylacetonitrile. ^[3] ^[4]
Solubility	Expected to be soluble in polar aprotic solvents like acetonitrile, DMF, DMSO and chlorinated solvents like dichloromethane. ^[5] Limited solubility in water.	Based on the properties of the acetonitrile and dichloropyridine moieties.
logP (Octanol/Water)	Estimated to be moderately lipophilic.	The dichloropyridine ring increases lipophilicity, while the nitrile and pyridine nitrogen add polarity.

```
graph chemical_structure {
  layout=neato;
  node [shape=plaintext];
```

```
edge [style=bold];

// Define nodes for the pyridine ring
N1 [label="N", pos="0,1.2!"];
C2 [label="C", pos="-1,0.6!"];
C3 [label="C", pos="-1,-0.6!"];
C4 [label="C", pos="0,-1.2!"];
C5 [label="C", pos="1,-0.6!"];
C6 [label="C", pos="1,0.6!"];

// Define nodes for substituents
Cl_C4 [label="Cl", pos="-0.8,-2.2!"];
Cl_C6 [label="Cl", pos="2,1.2!"];
CH2 [label="CH2", pos="-2.2,-1.2!"];
CN [label="C≡N", pos="-3.6,-1.2!"];

// Draw bonds for the pyridine ring with alternating double bonds
N1 -- C2 [len=1.5];
C2 -- C3 [len=1.5, style=double];
C3 -- C4 [len=1.5];
C4 -- C5 [len=1.5, style=double];
C5 -- C6 [len=1.5];
C6 -- N1 [len=1.5, style=double];

// Draw bonds for substituents
C4 -- Cl_C4 [len=1.5];
C6 -- Cl_C6 [len=1.5];
C3 -- CH2 [len=1.5];
CH2 -- CN [len=1.5];
}
```

Caption: Structure of **2-(4,6-Dichloropyridin-3-yl)acetonitrile**.

Section 2: Hazard Identification and Toxicological Profile (Inferred)

This section outlines the probable hazards. The Globally Harmonized System (GHS) classifications are inferred from structurally related molecules.

GHS Hazard Pictograms (Probable):

Signal Word:DANGER

Inferred Hazard Statements:

- H301 + H311 + H331 (Toxic if swallowed, in contact with skin, or if inhaled): This is inferred from related dichlorinated acetonitriles and the primary metabolic hazard of the acetonitrile group.[\[6\]](#)
- H315 (Causes skin irritation): Chlorinated aromatic compounds are often skin irritants.[\[6\]](#)
- H319 (Causes serious eye irritation): A common property for many activated organic molecules.[\[6\]](#)[\[7\]](#)
- H335 (May cause respiratory irritation): Expected for fine powders and compounds with irritant properties.[\[6\]](#)

Expert Analysis of Toxicological Risks:

The primary toxicological concern stems from the acetonitrile moiety. In the body, acetonitrile is metabolized by cytochrome P450 enzymes to produce hydrogen cyanide (HCN).[\[8\]](#) This is the source of its systemic toxicity. Unlike direct exposure to cyanide salts, the onset of symptoms from acetonitrile poisoning is typically delayed by 2-12 hours as the body slowly performs this metabolic conversion.[\[5\]](#)

Causality behind Delayed Toxicity: The metabolic pathway involves the oxidation of the methyl group of acetonitrile to an intermediate, which then releases cyanide. This multi-step enzymatic process is the reason for the characteristic delay in the onset of toxic effects.[8]

Chronic exposure to related compounds has been linked to central nervous system effects.[9] While no carcinogenicity data exists for this specific molecule, it should be handled as a compound with unknown long-term effects, warranting stringent exposure controls.

[Click to download full resolution via product page](#)

Caption: Inferred metabolic pathway leading to delayed cyanide toxicity.

Section 3: First-Aid Measures

Immediate and appropriate first aid is critical. The delayed onset of symptoms must be communicated to medical professionals.

- General Advice: Move the victim out of the dangerous area. Show this safety guide to the doctor in attendance. A cyanide antidote kit should be available in any facility handling significant quantities of this material, and personnel must be trained in its use.[10]
- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[6][7]
- In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician immediately.[6][7]
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician immediately.[6][7]
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[7]

Crucial Note for First Responders: Due to the metabolic conversion to cyanide, symptoms may be delayed for several hours. The patient should be monitored for signs of cyanide poisoning (e.g., headache, dizziness, rapid heart rate, shortness of breath, vomiting) even if they initially appear asymptomatic.[\[5\]](#)

Section 4: Handling, Storage, and Exposure Control

As a Senior Application Scientist, I stress that proactive engineering controls and rigorous personal protective equipment (PPE) are non-negotiable for handling a compound with this inferred hazard profile.

Experimental Protocol: Safe Handling and Use

- Risk Assessment: Before any new procedure, conduct a formal risk assessment. Consider the scale of the reaction, potential for aerosolization, and required manipulations.
- Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation.[\[11\]](#) Use of a glove box is recommended for weighing and transferring solid material to avoid generating dust.
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear compatible chemical-resistant gloves (e.g., Butyl rubber or Viton®). Nitrile gloves may offer limited splash protection but are not suitable for prolonged contact. Double-gloving is recommended.[\[12\]](#)
 - Eye Protection: Wear chemical safety goggles as described by OSHA standards. A face shield should also be worn.
 - Skin and Body Protection: Wear a flame-retardant, antistatic protective lab coat.[\[13\]](#)[\[14\]](#) Ensure cuffs are tucked into gloves. For larger quantities, a chemical-resistant apron or suit may be necessary.
- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling and before breaks.[\[13\]](#)[\[14\]](#) Immediately change contaminated clothing.

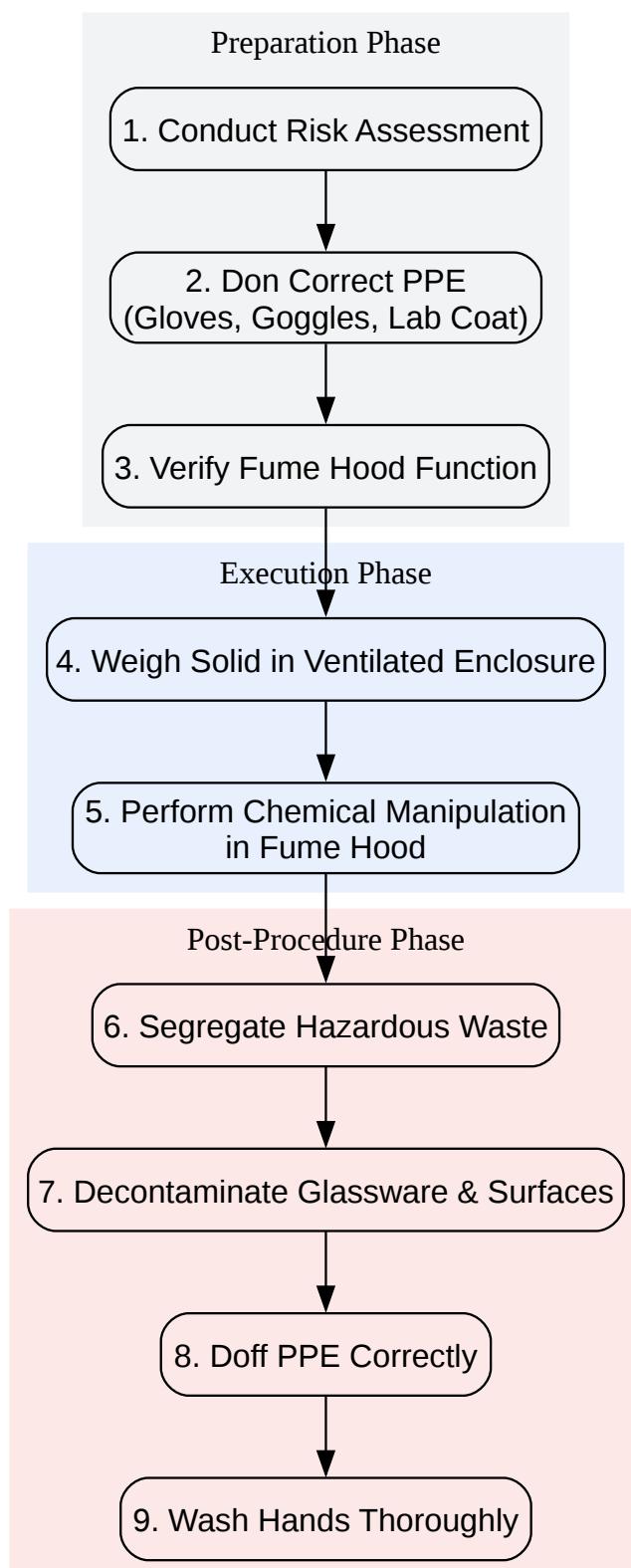
- Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place. [6] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[15]

Exposure Limits:

No official exposure limits have been established for this compound. As a prudent measure, it is recommended to adhere to the limits for Acetonitrile as a conservative starting point:

- OSHA PEL: 40 ppm (70 mg/m³) TWA[10][16]
- NIOSH REL: 20 ppm (34 mg/m³) TWA[10][16]
- ACGIH TLV: 20 ppm TWA[10]

Section 5: Accidental Release and Waste Disposal


A self-validating protocol for spills and disposal ensures containment and regulatory compliance.

Accidental Release Measures:

- Evacuate: Evacuate personnel to safe areas. Ensure adequate ventilation.
- Control Ignition Sources: Remove all sources of ignition.[11]
- Containment: Do not let the product enter drains.[6] Cover drains if necessary.
- Clean-up (Solid Spill): Moisten the material with a suitable solvent (e.g., isopropanol) to prevent dusting. Carefully sweep up and shovel into a suitable, closed container for disposal. Avoid creating dust.
- Clean-up (Solution Spill): Absorb with liquid-binding material (e.g., sand, diatomaceous earth, universal binding agents).[12] Place in appropriate containers for disposal.
- Decontamination: Clean the affected area thoroughly with a suitable solvent followed by soap and water.

Waste Disposal:

Dispose of this material as hazardous waste. Burn in a chemical incinerator equipped with an afterburner and scrubber.^[7] All surplus and non-recyclable solutions should be handled by a licensed professional waste disposal service.^[7] Do not dispose of via the foul sewer.

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling of investigational compounds.

Conclusion: A Commitment to Safety in Innovation

2-(4,6-Dichloropyridin-3-yl)acetonitrile represents a class of powerful intermediates for drug discovery. While its full toxicological profile is yet to be formally documented, a scientific, first-principles approach based on its constituent parts allows for the construction of a robust safety framework. For the research scientist, this means treating the compound with the high degree of caution it warrants: leveraging engineering controls, employing rigorous PPE, and being prepared for emergencies with a clear understanding of its potential for delayed systemic toxicity. By adhering to these principles, the scientific community can continue to innovate while upholding the highest standards of laboratory safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2S)-2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile | lookchem [lookchem.com]
- 4. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetonitrile - Wikipedia [en.wikipedia.org]
- 6. angenechemical.com [angenechemical.com]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. epa.gov [epa.gov]
- 10. nj.gov [nj.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. carlroth.com [carlroth.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. Acetonitrile - IDLH | NIOSH | CDC [cdc.gov]
- To cite this document: BenchChem. [2-(4,6-Dichloropyridin-3-yl)acetonitrile material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b173458#2-4-6-dichloropyridin-3-yl-acetonitrile-material-safety-data-sheet-msds\]](https://www.benchchem.com/product/b173458#2-4-6-dichloropyridin-3-yl-acetonitrile-material-safety-data-sheet-msds)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com